Benzoyl-DL-arginine-7-amido-4-methylcoumarin hydrochloride
Overview
Description
Benzoyl-DL-arginine-7-amido-4-methylcoumarin hydrochloride is a synthetic peptide derivative designed to mimic the structure of the natural amino acid L-arginine . It has been used as a substrate for trypsin-like proteolysis of peptide in red blood cells, midgut proteases of Pieris brassicae, and in screening serine protease activity of venom .
Molecular Structure Analysis
The molecular formula of Benzoyl-DL-arginine-7-amido-4-methylcoumarin hydrochloride is C23H25N5O4 . The molecular weight is 471.94 g/mol .Chemical Reactions Analysis
Benzoyl-DL-arginine-7-amido-4-methylcoumarin hydrochloride acts as a substrate for various enzymes. It has been used in the study of trypsin-like proteolysis of peptide in red blood cells, midgut proteases of Pieris brassicae, and in screening serine protease activity of venom .Physical And Chemical Properties Analysis
Benzoyl-DL-arginine-7-amido-4-methylcoumarin hydrochloride is a powder that is soluble in DMSO:methanol (1:1) at 20 mg/mL, forming a clear, colorless solution . It should be stored at −20°C .Scientific Research Applications
Fluorogenic Substrates for Enzymatic Assays : L-Arginine-4-methylcoumaryl-7-amide and its derivatives, containing 7-amino-4-methylcoumarin as a key fluorescence amine, were synthesized for use as fluorogenic substrates in determining trypsin and papain activities (Kanaoka et al., 1977).
Chromogenic Substrate Properties : The compound's hydrolysis by trypsin has been studied, with the focus on its use as a sensitive substrate for colorimetric procedures, providing insights into enzymatic activities (Erlanger et al., 1961).
Expression of Serine Proteinases in Plants : In a study on Canavalia ensiformis plants, this compound was used to analyze serine proteinase activity, indicating its potential in plant biochemistry research (Demartini et al., 2006).
Trypsin Quantification in Mosquito Midguts : The compound serves as a chromogenic substrate in assays quantifying trypsin in mosquito midguts, highlighting its application in entomological studies (Reyes et al., 2023).
Detection of Enzymatic Activity in Cancer and HIV : It has been used in a coupled fluorescence-based activity assay to detect the activity of protein arginine N-methyltransferase 6 (PRMT6), which is overexpressed in various cancers and plays a role in HIV infections (Kramer et al., 2018).
Microassays for Proteolytic Enzymes : Its use in microassays to detect minimal amounts of trypsin and papain has been documented, demonstrating its utility in biochemistry (Roffman & Troll, 1974).
Mast Cell Enzyme Demonstration : The compound has been used in histochemical studies to demonstrate enzyme activity in mast cells, aiding in cellular and molecular biology research (Glenner & Cohen, 1960).
properties
IUPAC Name |
N-[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]benzamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O4.ClH/c1-14-12-20(29)32-19-13-16(9-10-17(14)19)27-22(31)18(8-5-11-26-23(24)25)28-21(30)15-6-3-2-4-7-15;/h2-4,6-7,9-10,12-13,18H,5,8,11H2,1H3,(H,27,31)(H,28,30)(H4,24,25,26);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKAVYOJOHZLTDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585093 | |
Record name | N-{5-[(Diaminomethylidene)amino]-1-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)amino]-1-oxopentan-2-yl}benzamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90585093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoyl-DL-arginine-7-amido-4-methylcoumarin hydrochloride | |
CAS RN |
102601-21-8 | |
Record name | N-{5-[(Diaminomethylidene)amino]-1-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)amino]-1-oxopentan-2-yl}benzamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90585093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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